An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid
An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid
An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" heterocyclic system. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents. This guide delves into the postulated mechanisms of action for a specific derivative, 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid. While direct experimental evidence for this particular molecule is not yet prevalent in the public domain, a comprehensive analysis of the extensive research on its core scaffold allows for the formulation of well-grounded hypotheses regarding its biological activity. This document will primarily focus on two of the most prominent and extensively documented mechanisms associated with the pyrrolo[2,1-f][1][2][3]triazine core: kinase inhibition and antiviral activity. Detailed experimental protocols are provided to facilitate the investigation and validation of these potential mechanisms.
Introduction: The Prominence of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a unique bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[2] This scaffold is a key structural motif in several approved drugs and clinical candidates, including the antiviral drug Remdesivir and a variety of kinase inhibitors.[2][4] Its planar, electron-rich nature allows it to effectively mimic endogenous purines, enabling it to bind to the active sites of numerous enzymes.
The subject of this guide, 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, features the core pyrrolotriazine structure with a propanoic acid moiety at the C-5 position. This substitution is significant as it introduces a flexible linker with a terminal carboxylic acid group, which can participate in hydrogen bonding and other polar interactions within a target's binding pocket, potentially enhancing both potency and selectivity.[5] Based on the wealth of data available for the parent scaffold, this guide will explore the most probable mechanisms of action for this compound.
Postulated Mechanisms of Action
Kinase Inhibition: A Privileged Scaffold for Targeting ATP-Binding Sites
The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel and effective kinase inhibitor template, effectively mimicking the well-established quinazoline scaffold.[6] A multitude of derivatives have been synthesized and shown to potently inhibit a variety of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer.[4]
Mechanism of Kinase Inhibition:
The primary mechanism by which pyrrolo[2,1-f][1][2][3]triazine derivatives inhibit kinases is through competitive binding at the ATP-binding site of the enzyme. The nitrogen atoms within the heterocyclic core act as hydrogen bond acceptors, forming crucial interactions with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, thereby preventing the natural substrate from binding and halting the phosphotransfer reaction.
Substituents on the pyrrolotriazine core play a critical role in determining the potency and selectivity of the inhibitor. For 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, the propanoic acid side chain at the C-5 position is hypothesized to extend into the solvent-exposed region of the ATP-binding pocket, where it can form additional interactions with charged or polar amino acid residues, thereby anchoring the inhibitor more firmly in the active site.[5]
Key Kinase Targets:
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been shown to inhibit a broad spectrum of kinases, including:
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated anti-cancer strategy. Several pyrrolotriazine derivatives have demonstrated potent inhibition of VEGFR-2.[6]
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EGFR (Epidermal Growth Factor Receptor): As a critical driver of cell proliferation, EGFR is a major target in oncology. The pyrrolotriazine scaffold has been successfully employed to develop potent EGFR inhibitors.[6]
-
c-Met and ALK (Anaplastic Lymphoma Kinase): These receptor tyrosine kinases are implicated in various cancers, and pyrrolotriazine-based inhibitors have shown significant activity against them.[4]
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Pyrrolotriazinones, closely related structures, have been described as PI3K inhibitors.[7]
The following diagram illustrates the general signaling pathway of a receptor tyrosine kinase (RTK) like VEGFR or EGFR, which are potential targets for 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Antiviral Activity: Targeting Viral Replication
The pyrrolo[2,1-f][1][2][3]triazine scaffold is the active moiety of the broad-spectrum antiviral drug Remdesivir, which has shown efficacy against a range of RNA viruses.[2] Other derivatives have also demonstrated potent antiviral effects, particularly against influenza viruses, with a proposed mechanism involving the inhibition of viral neuraminidase.[1]
Mechanism of Antiviral Action:
Given the structural similarities to nucleosides, it is plausible that 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid could function as a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). In this mechanism, the compound would be metabolized within the host cell to its active triphosphate form. This activated form would then compete with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, the inhibitor could act as a chain terminator, preventing further elongation of the viral RNA, or it could cause conformational changes in the RdRp that stall its activity.
The following diagram illustrates the general mechanism of a nucleoside analog inhibitor targeting viral RdRp.
Caption: Postulated Mechanism of Viral RdRp Inhibition by a Nucleoside Analog.
Experimental Protocols for Mechanistic Validation
To elucidate the mechanism of action of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, a series of biochemical and cell-based assays are required. The following protocols provide a framework for these investigations.
Biochemical Kinase Inhibition Assay (VEGFR-2 as an example)
This protocol describes a generic, fluorescence-based assay to determine the IC50 value of the compound against a specific kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. Inhibition of the kinase results in a decrease in light output.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold dilutions in DMSO. Further dilute these in kinase buffer to achieve the desired final assay concentrations (typically with a final DMSO concentration of ≤1%).
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO in kinase buffer).
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram outlines the workflow for the kinase inhibition assay.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed a human cancer cell line known to be dependent on one of the target kinases (e.g., DiFi human colon tumor cells for EGFR) in a 96-well plate at a density of 5,000 cells/well. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan product generated is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Antiviral Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Procedure:
-
Cell Monolayer: Grow a confluent monolayer of host cells (e.g., MDCK cells for influenza virus) in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.
-
Overlay: After a short incubation period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the same concentrations of the compound.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Representative Data for the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
To provide context for the potential potency of 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid, the following table summarizes the reported inhibitory activities of various derivatives sharing the same core scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Anilino-pyrrolotriazine | EGFR | 118 | [6] |
| 5-Methyl-4-anilino-pyrrolotriazine | EGFR | 53 | [6] |
| 6-Methyl-4-anilino-pyrrolotriazine | EGFR | 154 | [6] |
| 4-Anilino-pyrrolotriazine | VEGFR-2 | 16 | [6] |
| 2,7-disubstituted-pyrrolotriazine | ALK | 10 | [4] |
| Pyrrolotriazine derivative | c-Met | 2.3 | [4] |
| Pyrrolotriazine derivative | VEGFR-2 | 5.0 | [4] |
Conclusion
While the precise mechanism of action for 3-(Pyrrolo[2,1-f][1][2][3]triazin-5-yl)propanoic acid requires direct experimental validation, the extensive body of literature on the pyrrolo[2,1-f][1][2][3]triazine scaffold provides a strong foundation for postulating its biological activities. The most probable mechanisms are the inhibition of protein kinases through competitive binding at the ATP pocket and potential antiviral activity via the inhibition of viral replication machinery, such as RNA-dependent RNA polymerase. The propanoic acid moiety at the C-5 position is a key feature that may enhance binding affinity and selectivity for specific targets. The experimental protocols outlined in this guide provide a clear path for researchers to investigate these hypotheses and unlock the therapeutic potential of this promising compound.
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